molecular formula C11H11N3O2 B1273710 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 54698-60-1

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1273710
CAS RN: 54698-60-1
M. Wt: 217.22 g/mol
InChI Key: WIULYDQJIFTHIK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is approximately .

Scientific Research Applications

Synthesis of Antimicrobial Agents

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is used in the synthesis of various antimicrobial agents. Its triazole ring is a core structure in many pharmaceuticals due to its resemblance to the peptide bond .

Development of Anti-Cancer Compounds

Triazole derivatives, including this compound, have shown effectiveness in cytotoxic activity against various cancer cell lines. They are valuable in the development of new chemotherapy agents .

Precursor for Antiviral Medications

The triazole ring system is a key component in the synthesis of antiviral drugs. This compound can serve as a precursor for medications like Ribavirin, which is used to treat respiratory syncytial virus and hepatitis C .

Research in Enzyme Inhibition

The compound’s ability to interact with enzymes makes it a candidate for research into enzyme inhibition, which is crucial for understanding disease mechanisms and developing new drugs .

Material Science Applications

In material science, this compound can be utilized to create novel materials with specific electronic or photonic properties due to the versatility of the triazole ring .

Agricultural Chemical Research

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be used to develop new pesticides or herbicides, contributing to agricultural chemical research .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, this compound is involved in the preparation of more complex molecules for various chemical studies .

Chemical Education and Research

This compound is also used in academic settings, providing a practical example for teaching organic synthesis and reaction mechanisms in chemical education .

Safety and Hazards

  • Hazard Statements : It is classified as Acute Tox. 4 (oral toxicity) .

properties

IUPAC Name

1-benzyl-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-10(11(15)16)12-13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIULYDQJIFTHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383453
Record name 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

54698-60-1
Record name 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the benzene and triazole rings in 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

A1: The benzene and triazole rings in 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid are not coplanar. The dihedral angle between these two rings is 76.47° []. Interestingly, in the monohydrate form of this compound, the rings are nearly perpendicular with a dihedral angle of 89.5° []. This highlights the influence of crystal packing and intermolecular interactions on the conformational preference of the molecule.

Q2: What type of intermolecular interactions are observed in the crystal structures of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its monohydrate?

A2: Both forms of the compound exhibit hydrogen bonding in their crystal structures. In the anhydrous form, intermolecular O—H⋯N hydrogen bonds are observed, leading to the formation of helical chains along the [] direction []. The monohydrate form displays both strong intermolecular O—H⋯O and O—H⋯N hydrogen bonds. The water molecule plays a crucial role in these interactions, acting as both a hydrogen bond donor and acceptor, thus contributing to the overall stability of the crystal packing [].

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